molecular formula C25H20N4O2S B11060076 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11060076
M. Wt: 440.5 g/mol
InChI Key: FXGSUISFBWREDN-VULFUBBASA-N
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Description

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a naphthyl group, a pyrrole ring, and a thienopyridine core

Preparation Methods

The synthesis of N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Scientific Research Applications

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: It is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antioxidant agent.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action to clopidogrel.

    Ticlopidine: An older antiplatelet agent with a different safety profile.

Properties

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H20N4O2S/c1-15-13-16(2)27-25-21(15)22(29-11-5-6-12-29)23(32-25)24(31)28-26-14-19-18-8-4-3-7-17(18)9-10-20(19)30/h3-14,30H,1-2H3,(H,28,31)/b26-14+

InChI Key

FXGSUISFBWREDN-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)N5C=CC=C5)C

Origin of Product

United States

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